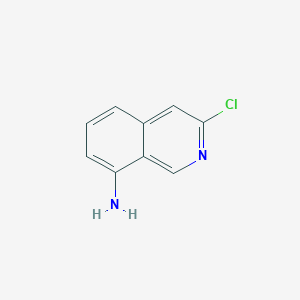

3-Chloroisoquinolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloroisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUFDDAJJWKINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308216 | |

| Record name | 8-Isoquinolinamine, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-27-3 | |

| Record name | 8-Isoquinolinamine, 3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isoquinolinamine, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloroisoquinolin 8 Amine

De Novo Synthesis Strategies for the Isoquinoline (B145761) Scaffold with Targeted Substitution

De novo synthesis refers to the construction of the isoquinoline ring system from acyclic precursors. wikipedia.orgshahucollegelatur.org.in These methods offer the potential to introduce desired substituents from the outset by using appropriately functionalized starting materials.

Cyclization and Annulation Reactions for Isoquinoline Ring Formation

The formation of the isoquinoline core is a well-established field in organic chemistry, with several named reactions providing reliable access to this scaffold. The most prominent among these are the Bischler-Napieralski and Pomeranz-Fritsch reactions. bham.ac.ukmdpi.com

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide via an electrophilic aromatic substitution mechanism. bham.ac.uk The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and proceeds through a dihydroisoquinoline intermediate which can be subsequently oxidized to the aromatic isoquinoline. bham.ac.ukmdpi.com The mechanism can involve either a nitrilium ion or a dichlorophosphoryl imine-ester intermediate, depending on the specific reaction conditions. bham.ac.uk

The Pomeranz-Fritsch reaction provides another route, starting from the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal. mdpi.comosi.lv The resulting Schiff base undergoes an acid-catalyzed cyclization to yield the isoquinoline product. Modifications to this reaction, such as the Bobbitt modification, can be used to generate tetrahydroisoquinoline derivatives directly. osi.lv

Annulation protocols, which involve the formation of a ring onto an existing one, have also been extensively developed using transition-metal catalysis to construct the isoquinolone ring, a key precursor to isoquinolines. niscpr.res.in These reactions often proceed with high atom economy by activating C–H bonds.

| Reaction | Starting Materials | Key Reagents | Intermediate | Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | Dihydroisoquinoline | Isoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetaldehyde dialkyl acetal | Strong Acid (e.g., H₂SO₄) | Schiff Base | Isoquinoline |

Integration of Halogen and Amino Functionalities During Ring Construction

For a Bischler-Napieralski approach, the required precursor would be an N-acylated-2-(2-chloro-3-aminophenyl)ethylamine. The synthesis of this starting material is complex. A more feasible, albeit still challenging, route would involve using a precursor with a nitro group, such as 2-(2-chloro-3-nitrophenyl)ethylamine, which could be cyclized and then subsequently reduced.

For a Pomeranz-Fritsch reaction , the starting material would be 2-chloro-3-aminobenzaldehyde or its nitro equivalent. However, research has shown that the Pomeranz-Fritsch cyclization of Schiff bases derived from 2-bromobenzaldehyde (B122850) can result in very low and irreproducible yields, suggesting that halogen substituents on the starting aldehyde can impede the reaction's success. acgpubs.org While syntheses of 8-bromo-7-methoxyisoquinoline (B1626704) via a modified Pomeranz-Fritsch reaction have been reported, demonstrating the feasibility of incorporating halogens, the specific substitution pattern of the target compound remains a synthetic hurdle for these de novo methods. researchgate.net

Post-Synthetic Functionalization and Derivatization of Isoquinoline Precursors

A more practical and commonly employed strategy involves the construction of a simpler isoquinoline or isoquinolone core, followed by the sequential, regioselective introduction of the chlorine and amine functionalities.

Regioselective Halogenation at C-3

Direct electrophilic halogenation of the isoquinoline ring typically occurs at the C-5 and C-8 positions of the electron-rich benzene (B151609) ring. researchgate.net Halogenation at the C-3 position in the electron-deficient pyridine (B92270) ring is more challenging.

A highly effective and widely used method to introduce a chlorine atom at the C-3 position is through the conversion of a corresponding isoquinolin-3(2H)-one (an isocarbostyril). The lactam (amide) functionality of the isoquinolinone can be converted into a chloro-imine functionality using a chlorinating agent. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is frequently used for this transformation, refluxing the isoquinolinone with these reagents to yield the 3-chloroisoquinoline. thieme-connect.de Similarly, the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is a powerful tool for converting cyclic amides and lactams into their corresponding chloro-derivatives. mdpi.comorganic-synthesis.comresearchgate.net

This strategy would involve preparing an 8-aminoisoquinolin-3(2H)-one precursor, which would then be chlorinated to install the C-3 chloro group, arriving at the final product. The synthesis of 1,3-dichloroisoquinoline (B189448) from isoquinoline-1,3(2H,4H)-dione using reagents like phosphorus tribromide (PBr₃) or phosgene (B1210022) further illustrates the principle of converting carbonyls on the isoquinoline scaffold to halides.

Amination at C-8: Direct and Indirect Methodologies

Introducing an amino group at the C-8 position of the isoquinoline nucleus is typically achieved through indirect methods, as direct C-H amination at this position is not regioselectively favored without specialized directing groups.

The most common and reliable indirect method is through electrophilic nitration . Under strong acidic conditions (e.g., nitric acid and sulfuric acid), isoquinoline undergoes nitration primarily at the C-5 and C-8 positions. acgpubs.orgresearchgate.net The resulting 8-nitroisoquinoline (B1594253) can then be separated from the 5-nitro isomer. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing agents like stannous chloride (SnCl₂), cleanly affords the desired 8-aminoisoquinoline (B1282671). acgpubs.org

Nucleophilic Aromatic Substitution with Amine Sources

An alternative indirect route to the C-8 amino functionality is via nucleophilic aromatic substitution (SₙAr) on a precursor bearing a suitable leaving group at the C-8 position, such as a halogen. This approach is particularly powerful when catalyzed by transition metals.

The Buchwald-Hartwig amination is a cornerstone of modern cross-coupling chemistry and provides an efficient method for forming C-N bonds. This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. The synthesis of 8-aminoisoquinolines from 8-bromoisoquinoline (B29762) using various amine sources under Buchwald-Hartwig conditions is well-documented in the literature. acgpubs.org The precursor, 8-bromoisoquinoline, can be synthesized from isoquinoline via a multi-step sequence involving bromination, nitration, reduction, and a Sandmeyer reaction. acgpubs.org

| Reaction | Precursor | Amine Source | Catalyst System (Example) | Base | Solvent |

| Buchwald-Hartwig Amination | 8-Bromoisoquinoline | Primary/Secondary Amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene |

| Ullmann Condensation | 8-Bromoisoquinoline | Primary/Secondary Amines | CuI | K₂CO₃ | DMA |

This catalytic SₙAr approach offers a versatile and high-yielding pathway to C-8 aminated isoquinolines, complementing the classical nitration-reduction sequence. acgpubs.org

Catalytic C-N Bond Formation (e.g., Amination of Aryl Halides)

The formation of a carbon-nitrogen (C-N) bond is a cornerstone of modern synthetic chemistry, essential for creating a vast array of nitrogen-containing molecules, including pharmaceuticals and materials. rsc.org Transition-metal catalyzed amination of aryl halides has become a particularly powerful method for constructing arylamines. acs.org This approach involves the coupling of an amine with an aryl halide in the presence of a metal catalyst, typically based on palladium, copper, or nickel. rsc.orgacs.org The process generally requires a base and specific ligands to facilitate the catalytic cycle. acs.org

Historically, direct amination of haloisoquinolines required harsh conditions, such as high temperatures or pressures, using reagents like sodium amide or aqueous ammonia (B1221849). rsc.orgrsc.org Modern catalytic methods offer milder conditions and greater efficiency. The catalytic cycle for these reactions, for instance in a palladium-catalyzed process, typically involves oxidative addition of the aryl halide to a low-valent metal center, coordination of the amine, deprotonation by a base to form a metal-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. nih.govnih.gov

The challenge in synthesizing a molecule like 3-Chloroisoquinolin-8-amine lies in the selective amination at the C-8 position while the chlorine atom at the C-3 position remains intact. The relative reactivity of different halide positions on the isoquinoline ring can be exploited to achieve this selectivity. For instance, in related dihaloquinolines, the chlorine atom at the 4-position has been shown to have lower reactivity than the one at the 2-position, allowing for selective monoamination. researchgate.net This principle of differential reactivity is key to designing a synthesis for this compound from a precursor like 3,8-dichloroisoquinoline (B3217750).

Catalytic Approaches to this compound and its Analogs

Catalytic strategies are paramount for the efficient and selective synthesis of complex heterocyclic structures like this compound. These methods offer significant advantages over classical synthetic routes by providing milder reaction conditions, higher yields, and broader functional group compatibility.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions, including the well-known Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, have revolutionized the synthesis of complex organic molecules. eie.gr For the synthesis of this compound, the Buchwald-Hartwig amination is particularly relevant, as it directly forms the key C-N bond. acs.org The choice of metal catalyst—palladium, nickel, or copper—along with the appropriate ligand and reaction conditions is crucial for achieving the desired transformation with high selectivity and yield. acs.orgeie.gr

These methods can be applied to various precursors. For example, a palladium-catalyzed coupling of an o-iodobenzaldehyde imine with an alkyne, followed by a copper-catalyzed cyclization, can produce the isoquinoline core. organic-chemistry.org Another approach involves the palladium-catalyzed α-arylation of ketones with ortho-halogenated aryl halides, followed by cyclization with an ammonium (B1175870) source to form the isoquinoline ring system. pnas.org

Palladium-Catalyzed Amination Systems

Palladium catalysis is the most extensively studied and widely used method for the amination of aryl halides (Buchwald-Hartwig amination). acs.orgresearchgate.net These systems are known for their broad scope, high functional group tolerance, and excellent selectivity for monoarylation of the amine. acs.org The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The development of sterically demanding and electron-rich phosphine ligands, like biarylphosphines (e.g., XPhos, SPhos) and ferrocenylphosphines (e.g., Josiphos), has been critical to the success of these reactions, enabling the coupling of even unreactive aryl chlorides. acs.orgresearchgate.net

In the context of synthesizing this compound, a potential strategy would involve the selective amination of a 3,8-dihaloisoquinoline precursor. Research on the amination of dichloroquinolines has shown that selectivity can be achieved based on the electronic and steric environment of the chlorine atoms. researchgate.net For instance, using a bulky phosphine ligand like DavePhos has proven effective in controlling selectivity in the amination of dichloroquinolines. researchgate.net A similar approach could be envisioned for the selective monoamination of 3,8-dichloroisoquinoline at the more reactive position to yield the desired product. The introduction of the second amino substituent into 1-amino-3-chloroisoquinoline has been achieved using Pd(0) catalysis, demonstrating the feasibility of these transformations on the isoquinoline scaffold. researchgate.netmdpi.com Recent advancements have even enabled the use of aqueous ammonia with a hydroxide (B78521) base for the amination of aryl chlorides, facilitated by novel dialkyl biheteroaryl phosphine ligands like KPhos, which suppress side reactions. nih.govnih.gov

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application Notes | Ref |

| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-110 | Amination of various aryl chlorides. BINAP is a common ligand. | researchgate.net |

| Pd₂(dba)₃ / DavePhos | DavePhos | NaOtBu | Toluene | 110 | Effective for sterically hindered amines and achieving diamination. | researchgate.net |

| Pd(0) / Cy-JosiPhos | Cy-JosiPhos | K₂CO₃ | Dioxane | 100 | Used for amination of 1-amino-3-chloroisoquinoline, though side reactions noted. | mdpi.com |

| Pd-G3 / KPhos | KPhos | KOH | tAmylOH | 100 | Enables amination with aqueous ammonia, high selectivity for primary amines. | nih.govnih.gov |

Nickel-Catalyzed Amination Systems

Nickel-catalyzed amination has emerged as a cost-effective and powerful alternative to palladium-based systems, particularly for the challenging amination of aryl chlorides. acs.orgnih.gov Nickel catalysts, often paired with phosphine or N-heterocyclic carbene (NHC) ligands, can effectively couple a wide range of primary and secondary amines with various aryl halides. acs.orgnih.gov A key advantage of nickel is its ability to activate the typically less reactive C-Cl bond under relatively mild conditions. acs.org

The catalytic cycle for nickel-catalyzed amination is thought to involve a Ni(0)/Ni(II) couple. acs.org Systems using a combination of [Ni(cod)₂] and a ligand like BINAP have been shown to catalyze the amination of heteroaryl chlorides, including quinoline (B57606) and isoquinoline derivatives, with primary aliphatic amines in good to excellent yields. acs.org More recently, air-stable Ni(II) precatalysts have been developed that provide a practical approach for these transformations. orgsyn.org Dual photoredox and nickel catalysis represents another mild strategy, allowing the amination of aryl halides to proceed at room temperature. rsc.org

For the synthesis of this compound, a nickel-based system could be employed for the selective amination of 3,8-dichloroisoquinoline. The choice of ligand would be critical in modulating the catalyst's reactivity and achieving the desired regioselectivity.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application Notes | Ref |

| (BINAP)Ni(η²-NC-Ph) | BINAP | NaOtBu | Toluene | 50-80 | Effective for amination of various aryl and heteroaryl chlorides. | acs.org |

| [Ni(cod)₂] / SIPr·HCl | SIPr·HCl (NHC) | NaOtBu | Dioxane | 80 | NHC ligands uniquely facilitate amination of aryl sulfamates. | nih.gov |

| NiCl₂ an dppe | dppe | NaOtBu | 2-MeTHF | 80 | Air-stable Ni(II) precatalyst system for amination of aryl chlorides. | orgsyn.org |

| NiBr₂·diglyme / L1 | Thioxanthen-9-one | K₃PO₄ | Dioxane | Room Temp | Dual photoredox/nickel catalysis for mild amination. | rsc.org |

Copper-Catalyzed Methodologies

Copper-catalyzed C-N bond formation, known as the Ullmann condensation or Goldberg amination, is one of the oldest cross-coupling reactions. beilstein-journals.orgtcichemicals.com While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, more versatile catalytic systems. tcichemicals.com These improved methods often employ ligands such as diamines, amino acids, or dicarbonyl compounds to stabilize the copper catalyst and facilitate the reaction at lower temperatures. tcichemicals.comnih.gov

Copper catalysis offers a cost-effective alternative to palladium and can exhibit different reactivity patterns. tcichemicals.com For example, copper-catalyzed systems have been used for the amination of aryl chlorides under relatively mild conditions, a transformation that can be challenging for other metals. nih.gov The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle, where oxidative addition of the aryl halide to the copper center is often the rate-limiting step. nih.gov The development of highly sterically encumbered N¹,N²-diaryl diamine ligands has been key to enabling these reactions at lower temperatures. nih.gov Copper catalysis has also been applied in multicomponent reactions to build complex nitrogen-containing heterocycles. mdpi.com

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application Notes | Ref |

| CuI | N¹,N²-Diaryldiamine | K₃PO₄ | Dioxane | 110 | Mild conditions for amination of aryl chlorides. | nih.gov |

| Cu(OAc)₂ | None specified | K₂CO₃ | DMF | 140 | Ullmann arylation for synthesis of pyrimido-pyridazine derivatives. | researchgate.net |

| CuTc | None specified | Cs₂CO₃ | NMP | 110 | Liebeskind-Srogl cross-coupling co-catalyst. | tcichemicals.com |

| Cu²⁺(PQM) | PQM | None | Dichloromethane | Room Temp | C-N bond formation between anilines and diazo compounds. | mdpi.com |

Organocatalytic Strategies for Asymmetric Synthesis

While transition metal catalysis dominates the field of C-N bond formation, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including isoquinoline derivatives. acs.orgnih.gov Organocatalysis avoids the use of potentially toxic and expensive metals and often provides high levels of enantioselectivity through the use of small, chiral organic molecules as catalysts. nih.gov

For the synthesis of chiral isoquinoline frameworks, organocatalytic domino reactions are particularly effective. For example, a quinine-based squaramide organocatalyst has been used to synthesize trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones in a one-pot aza-Henry-hemiaminalization-oxidation sequence with good to excellent enantioselectivities. nih.govresearchgate.net These reactions proceed through hydrogen-bonding interactions between the catalyst and substrates, which controls the stereochemical outcome. nih.gov Other strategies include the organocatalytic atroposelective synthesis of isoquinolines via dynamic kinetic resolution and three-component reactions to form hexahydropyrrolo-isoquinolines. acs.orgresearchgate.net

Although these methods have not been specifically reported for the synthesis of this compound, they highlight the potential of organocatalysis to construct chiral analogs and complex derivatives of the isoquinoline scaffold. The principles of asymmetric induction could potentially be applied to precursors of the target molecule to generate enantiomerically enriched products.

Photoredox Catalysis in Isoquinoline Functionalization

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of heteroarenes, including isoquinolines, under mild conditions. acs.org This approach utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. These intermediates can subsequently undergo a variety of transformations, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

One notable application is the direct C-H arylation of the isoquinoline core. acs.org Research has demonstrated the use of photoredox catalysis in conjunction with aryldiazonium salts to achieve this transformation. acs.org This method offers a convergent and flexible route to access diverse isoquinoline structures. acs.org The process is initiated by the photoexcited catalyst oxidizing the aryldiazonium salt to generate an aryl radical. This radical then adds to the protonated isoquinoline, followed by oxidation and deprotonation to yield the arylated isoquinoline product.

Furthermore, photoredox catalysis has been successfully employed for the dearomative functionalization of quinolines and isoquinolines. researchgate.net By integrating photoredox catalysis with hydrogen atom transfer (HAT), it is possible to generate sp3-hybridized centers from the aromatic core. researchgate.net This strategy involves the single-electron transfer oxidation of the electron-rich isoquinoline by an excited photocatalyst to form a radical cation. researchgate.net This intermediate can then react with various nucleophiles, leading to the introduction of new functional groups.

The development of metal-free photoredox systems, often utilizing organic dyes as photocatalysts, represents a significant advancement. bohrium.com These systems can promote radical cyclization cascades to construct complex fused isoquinoline derivatives. bohrium.com For instance, the controlled radical cyclization of o-alkynylated benzamides can yield isoquinoline-1,3,4(2H)-triones through an amidyl radical addition to the alkyne, initiated by a proton-coupled electron transfer (PCET) process under visible light. bohrium.com

Table 1: Examples of Photoredox-Catalyzed Reactions for Isoquinoline Functionalization

| Reaction Type | Reactants | Catalyst System | Key Features |

| Direct C-H Arylation | Isoquinoline, Aryldiazonium Salt | Photoredox Catalyst | Mild conditions, high efficiency. acs.org |

| Dearomative Functionalization | Isoquinoline, Nucleophile | Photoredox Catalyst + HAT reagent | Creates sp3 centers from the aromatic core. researchgate.net |

| Radical Cyclization Cascade | o-alkynylated benzamides | Metal-free Organic Dye Photocatalyst | Forms fused isoquinoline systems via PCET. bohrium.com |

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. The goal is to develop processes that are more environmentally benign by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free or Aqueous Medium Reactions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. msuniv.ac.in Consequently, there is a significant research effort directed towards developing synthetic methods that can be conducted in solvent-free conditions or in environmentally benign solvents like water. msuniv.ac.inrsc.orgnih.gov

Reactions in aqueous media offer numerous advantages, including low cost, non-flammability, and reduced environmental impact. rsc.org For instance, a highly efficient copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives to produce isoquinolines and isoquinoline N-oxides has been developed in water. rsc.org This method proceeds under mild conditions without the need for organic solvents, additives, or ligands. rsc.org The practicality of this approach has been demonstrated by the gram-scale synthesis of isoquinoline derivatives with high yields. rsc.org

Solvent-free reactions, often facilitated by microwave irradiation or solid-supported catalysts, provide another avenue for green synthesis. nih.govjournalijar.com These methods can lead to shorter reaction times, higher yields, and simplified product isolation procedures. An efficient one-pot synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has been described using isoquinoline, phenacyl bromides, and dialkyl acetylenedicarboxylates under solvent-free conditions at 50°C. nih.gov

Table 2: Comparison of Reaction Media in Isoquinoline Synthesis

| Reaction Medium | Key Advantages | Example Reaction |

| Aqueous | Environmentally benign, low cost, non-flammable. rsc.org | Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. rsc.org |

| Solvent-Free | Reduced waste, shorter reaction times, simplified workup. nih.govjournalijar.com | One-pot synthesis of dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates. nih.gov |

Atom-Economical Transformations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste.

The development of atom-economical routes to isoquinolines often involves catalytic C-H activation and annulation reactions. rsc.orgajgreenchem.com These methods avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. ajgreenchem.comniscpr.res.in

A notable example is the Cp*Co(III)-catalyzed annulation of azines with alkynes to synthesize isoquinolines. rsc.org This approach proceeds via a sequential C-H/N-N bond activation and is characterized by its high atom economy, as both nitrogen atoms of the azine are incorporated into the isoquinoline product. rsc.org The reaction also operates under external oxidant-free conditions, further enhancing its green credentials. rsc.org

Another strategy involves the ruthenium-catalyzed oxidative C-H/O-H bond cleavage for the synthesis of isocoumarins and α-pyrones, which are structurally related to the isoquinoline core. isroset.org While not directly producing isoquinolines, this methodology highlights the potential of C-H activation to create complex heterocyclic systems in an atom-economical fashion.

Table 3: Atom-Economical Approaches to Isoquinoline and Related Heterocycles

| Synthetic Strategy | Catalyst | Key Features |

| Annulation of azines with alkynes | Cp*Co(III) | High atom economy, external oxidant-free. rsc.org |

| Annulation of 2-iodobenzaldimines with alkynes | Nickel | Highly efficient, dual pathway for alkyne insertion. isroset.org |

| Oxidative C-H/N-N functionalization | Ruthenium(II) | Redox-neutral, evolution of hydrogen. isroset.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Chloroisoquinolin 8 Amine

Reactivity Profiles of the C-3 Chloro Substituent

The chlorine atom at the C-3 position is part of the electron-deficient pyridine (B92270) ring of the isoquinoline (B145761) system. This positioning makes the C-3 carbon susceptible to attack by nucleophiles and enables its participation in various metal-catalyzed cross-coupling reactions.

The C-3 chloro group of the isoquinoline core is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom polarizes the C-Cl bond, making the carbon atom electrophilic and facilitating the displacement of the chloride ion by a variety of nucleophiles. vulcanchem.commasterorganicchemistry.com This reactivity is a cornerstone for introducing diverse functionalities at this position.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The departure of the chloride ion then restores the aromaticity of the ring, yielding the substituted product. Common nucleophiles employed in these reactions include amines, alcohols (alkoxides), and thiols (thiolates). vulcanchem.com While specific examples for 3-Chloroisoquinolin-8-amine are not extensively documented in publicly available literature, the reactivity is analogous to that of other chloro-substituted isoquinolines and pyridines.

Table 1: Representative Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Amine | R-NH₂ | 3-Amino-isoquinoline | Heat, often with a base |

| Alkoxide | R-ONa | 3-Alkoxy-isoquinoline | Anhydrous solvent, base |

| Thiolate | R-SNa | 3-Thioether-isoquinoline | Anhydrous solvent, base |

The C-3 chloro substituent serves as an effective handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. vulcanchem.com

Suzuki-Miyaura Coupling: For C-C bond formation, the Suzuki-Miyaura coupling is widely employed. This reaction couples the aryl chloride with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the C-C coupled product and regenerate the catalyst. libretexts.org This method allows for the introduction of a wide range of alkyl, alkenyl, and (hetero)aryl groups at the C-3 position.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the state-of-the-art method. wikipedia.org This reaction couples the aryl chloride with a primary or secondary amine. fishersci.itlibretexts.org The process is catalyzed by a palladium complex, usually supported by specialized phosphine (B1218219) ligands (e.g., BINAP, Xantphos, or bulky biarylphosphines), and requires a stoichiometric amount of base. wikipedia.orgnrochemistry.com The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.orgwuxiapptec.com This reaction provides a direct route to N-substituted 3-aminoisoquinoline derivatives, which are prevalent in medicinal chemistry. Studies on the isomeric 1-amino-3-chloroisoquinoline have demonstrated successful Pd-catalyzed amination to introduce a second amino group. researchgate.netresearchgate.net

Table 2: Typical Conditions for Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/BINAP or RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Nucleophilic Displacement Reactions

Transformations of the C-8 Amino Group

The C-8 amino group is a primary aromatic amine, making it a versatile nucleophilic center. It readily undergoes reactions typical of anilines, allowing for extensive functionalization.

The lone pair of electrons on the nitrogen atom of the C-8 amino group makes it nucleophilic, enabling it to react with various electrophiles.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction, often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acid byproduct, is a common strategy for protecting the amine or introducing new functional moieties. The resulting amide can significantly alter the electronic properties and steric environment of the molecule.

Alkylation: Direct alkylation of the C-8 amino group with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products. savemyexams.com The primary amine product is often more nucleophilic than the starting material, leading to further reaction. savemyexams.com However, under controlled conditions or via indirect methods like reductive amination, selective mono-alkylation can be achieved. N-alkylation of the related 8-aminoquinoline (B160924) has been successfully used in the synthesis of multifunctional agents. nih.gov

As a primary aromatic amine, the C-8 amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). unacademy.comvedantu.comaccessscience.com This reaction converts the amino group into a highly versatile diazonium salt intermediate (Ar-N₂⁺).

The diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by a wide array of nucleophiles, often in the presence of a copper(I) catalyst in what are known as Sandmeyer reactions. This two-step sequence provides access to a broad spectrum of isoquinolines substituted at the C-8 position that would be difficult to synthesize directly. For instance, diazotization of a related 3-aminoisoquinoline derivative has been used to introduce halide substituents. harvard.edu

Table 3: Transformations via Diazonium Salts

| Reagent | Product (Substituent at C-8) | Reaction Name |

|---|---|---|

| CuCl / HCl | Chloro (-Cl) | Sandmeyer |

| CuBr / HBr | Bromo (-Br) | Sandmeyer |

| CuCN / KCN | Cyano (-CN) | Sandmeyer |

| KI | Iodo (-I) | |

| H₂O / H₂SO₄, heat | Hydroxyl (-OH) | |

| HBF₄, heat | Fluoro (-F) | Schiemann |

| H₃PO₂ | Hydrogen (-H) | Deamination |

The primary amino group at C-8 can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases (C=N). pressbooks.publibretexts.org The reaction is typically acid-catalyzed and proceeds via the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of the carbinolamine, which is the rate-limiting step, yields the imine. pressbooks.publibretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will prevent the protonation of the hydroxyl group in the carbinolamine, making it a poor leaving group. libretexts.org This reaction provides a straightforward method for attaching the isoquinoline core to other molecular scaffolds through a C=N linker.

Diazotization and Subsequent Transformations

Redox Chemistry of the Isoquinoline Core

The redox chemistry of the isoquinoline ring system is a critical aspect of its reactivity profile. The presence of both a pyridine and a benzene (B151609) ring, further functionalized with chloro and amino groups, allows for a range of oxidation and reduction reactions.

The isoquinoline nucleus is susceptible to oxidation, primarily at the nitrogen atom, to form the corresponding N-oxide. This transformation is a common reaction for nitrogen-containing heterocycles. The reaction of this compound with oxidizing agents such as peroxy acids (e.g., m-CPBA) or dimethyldioxirane (B1199080) is expected to yield this compound N-oxide. Studies on substituted quinolines and isoquinolines have shown that the rate and feasibility of N-oxidation can be influenced by steric and electronic factors. researchgate.net For instance, the rearrangement of 3-chloroisoquinoline-N-oxide with acetic anhydride (B1165640) has been reported to produce mainly 3-chloro-4-acetoxyisoquinoline. researchgate.net

The electron-rich benzene ring, activated by the powerful electron-donating amino group at the C-8 position, represents another potential site for oxidation. Strong oxidizing agents can convert amino-substituted aromatic rings into quinone-like structures. For example, the oxidation of the structurally related 7-methoxy-1,6-dimethylisoquinolin-8-amine with potassium nitrosodisulfonate (Frémy's salt) efficiently produces the corresponding isoquinoline-5,8-dione. thieme-connect.de A similar pathway could be plausible for this compound under specific oxidative conditions.

Table 1: Examples of Oxidation Conditions for Isoquinoline Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Substituted Pyridines/Quinolines | Dimethyldioxirane | Corresponding N-oxides | researchgate.net |

| 1,5-Dimethylisoquinoline | Acetic Anhydride (rearrangement after N-oxidation) | 1,5-Dimethyl-4-hydroxyisoquinoline | nih.gov |

| 7-Methoxy-1,6-dimethylisoquinolin-8-amine | Potassium Nitrosodisulfonate | 7-Methoxy-1,6-dimethylisoquinoline-5,8-dione | thieme-connect.de |

The reduction of the isoquinoline core typically involves the hydrogenation of the pyridine ring, leading to 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. This can be achieved through catalytic hydrogenation using catalysts like platinum, palladium, or nickel, or via chemical reduction with agents like sodium borohydride (B1222165) in specific contexts. The reduction of isoquinoline itself is noted to be more complex than that of quinoline (B57606). gcwgandhinagar.com

For this compound, the reduction must be considered in the context of the existing substituents. The chloro group at the 3-position is susceptible to hydrogenolysis (dehalogenation) under certain catalytic hydrogenation conditions. google.com Therefore, achieving selective reduction of the heterocyclic ring while preserving the chlorine atom requires careful selection of reagents and reaction conditions. Metal-free reduction methods, for instance using HSiCl₃ and a tertiary amine, have shown high chemoselectivity for reducing nitro groups without affecting halogens, which is a principle that could be extended to other reductions in such sensitive systems. organic-chemistry.org The synthesis of the title compound often involves the selective reduction of a nitro-group precursor, highlighting that chemoselective reductions are feasible within this molecular framework. vulcanchem.com

Oxidation Pathways (e.g., N-Oxidation)

Detailed Mechanistic Investigations

Elucidating the precise mechanisms of reactions involving this compound requires a combination of kinetic studies, the identification of transient species, and isotopic labeling experiments.

Kinetic studies are essential for determining reaction rates, understanding the influence of reactant concentrations, and elucidating the rate-determining step of a reaction mechanism. For reactions involving isoquinoline derivatives, techniques such as UV-Vis spectrophotometry have been successfully employed to monitor reaction progress and determine kinetic parameters. maxapress.commaxapress.com

Table 2: Illustrative Kinetic Data from a Nickel-Catalyzed Amination Study

| Parameter | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| Reaction Order in Catalyst | First Order | Catalyst is involved in the rate-determining step | acs.org |

| Reaction Order in Aryl Halide | First Order | Aryl halide is involved in the rate-determining step | acs.org |

| Reaction Order in Amine | Zero Order | Amine reacts in a fast step after the rate-determining step | acs.org |

| Reaction Order in Base | Zero Order | Base reacts in a fast step after the rate-determining step | acs.org |

The direct isolation of reaction intermediates provides invaluable proof for a proposed reaction mechanism. However, many intermediates are highly reactive and transient, making their isolation challenging. In such cases, spectroscopic identification (e.g., NMR, Mass Spectrometry) or trapping experiments are employed.

In the context of isoquinoline chemistry, several types of intermediates have been identified or proposed:

N-Oxides : As discussed in section 3.3.1, N-oxides are stable, isolable intermediates in oxidation reactions. researchgate.net

Organometallic Complexes : In palladium or nickel-catalyzed cross-coupling reactions, arylnickel or arylpalladium halide complexes are key intermediates formed via oxidative addition. nih.gov These can sometimes be synthesized and characterized independently to verify their competence in the catalytic cycle.

Nitrilium Ions : In classical isoquinoline syntheses like the Bischler-Napieralski reaction, electrophilic nitrilium ions are formed as key intermediates that drive the cyclization step. shahucollegelatur.org.in

Anionic Intermediates : In syntheses involving the condensation of lithiated species with nitriles, eneamido anions have been proposed as key intermediates leading to the formation of the isoquinoline ring. nih.govharvard.edu

For reactions involving this compound, it is plausible that intermediates such as a (BINAP)Ni(3-isoquinolinyl-8-amine)(Cl) complex could be formed during cross-coupling reactions, which would be a critical point for mechanistic investigation. nih.gov

Isotopic labeling is a powerful and definitive tool for tracing the path of atoms throughout a chemical reaction, thereby distinguishing between different possible mechanisms. slideshare.net By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, ¹⁸O for ¹⁶O, or ²H for ¹H), the position of that atom in the products and intermediates can be determined using mass spectrometry or NMR spectroscopy.

For this compound, several labeling strategies could provide mechanistic insight:

¹⁵N Labeling : Synthesizing the compound with ¹⁵N in the amino group or the isoquinoline ring would allow its fate to be tracked. For example, in reactions where the amino group acts as a nucleophile, ¹⁵N labeling would confirm its incorporation into the final product. A recently developed method allows for the direct isotopic substitution of the nitrogen in the azine ring with ¹⁵N via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism, which could be used to study the stability and rearrangement of the isoquinoline core itself. nih.gov

¹⁸O Labeling : In oxidation reactions, using ¹⁸O-labeled water (H₂¹⁸O) or a labeled oxidizing agent can determine the source of oxygen atoms in the product. For instance, studies on iron-catalyzed oxidations have used H₂¹⁸O to show that the oxygen in the final alcohol product originates from water, proceeding through a cis-H¹⁸O-FeV=O intermediate. acs.org

Deuterium (²H) Labeling : The kinetic isotope effect (KIE), observed when a C-H bond is replaced by a C-D bond, can identify whether the breaking of that bond is part of the rate-determining step. This would be useful in studying, for example, the mechanism of electrophilic substitution on the benzene ring of this compound.

These advanced mechanistic techniques, while not yet extensively reported for this compound specifically, represent the established methodologies for rigorously elucidating its chemical reactivity.

Stereochemical Analysis of Reaction Products

A comprehensive review of available scientific literature and chemical databases did not yield specific research findings or detailed data regarding the stereochemical analysis of reaction products derived from this compound. While the principles of stereochemistry are fundamental to understanding the three-dimensional arrangement of atoms in molecules resulting from chemical reactions, specific studies focusing on the stereoisomeric outcomes of reactions involving this compound are not present in the surveyed public domain literature.

The stereochemical analysis of reaction products typically involves the study of stereoisomers, such as enantiomers and diastereomers, which may be formed during a chemical transformation. This analysis is crucial for determining the stereoselectivity or stereospecificity of a reaction. Techniques such as chiral chromatography (e.g., HPLC or GC with chiral stationary phases), polarimetry to measure optical rotation, and spectroscopic methods like NMR with chiral shift reagents are commonly employed for this purpose.

In the context of substituted isoquinolines and related heterocyclic amines, asymmetric synthesis is a significant area of research for producing enantiomerically pure compounds, which are often of interest in medicinal chemistry. This typically involves the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical course of a reaction. For instance, asymmetric hydrogenations, nucleophilic additions, or cross-coupling reactions are common strategies to introduce chirality.

However, for the specific compound this compound, there is a lack of published data detailing such transformations and the subsequent stereochemical analysis of the products. Research in this specific area may be proprietary, unpublished, or yet to be undertaken. Therefore, it is not possible to provide detailed research findings, data tables on enantiomeric excess (ee%) or diastereomeric ratios (dr), or a discussion of specific reaction mechanisms leading to particular stereochemical outcomes for reactions of this compound.

Further research would be required to explore the potential for stereoselective reactions of this compound and to analyze the stereochemical nature of any resulting chiral products. Such studies would be essential to fully elucidate the chemical reactivity and potential applications of this compound in fields requiring stereochemically pure substances.

Advanced Spectroscopic Characterization Techniques for 3 Chloroisoquinolin 8 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, their chemical environment, and their spatial relationships.

Proton and Carbon-13 NMR for Connectivity and Hybridization

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide the initial framework for structural determination.

The ¹H NMR spectrum of 3-Chloroisoquinolin-8-amine is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the isoquinoline (B145761) ring system will appear in the aromatic region, typically between 7.0 and 9.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) are dictated by their position relative to the nitrogen atom, the chlorine atom, and the amino group. The protons of the amino group (-NH₂) are anticipated to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent due to hydrogen bonding and exchange processes. sigmaaldrich.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. acs.org The carbon atoms of the isoquinoline core will resonate in the aromatic region (typically 110-160 ppm). The carbon atom bonded to the chlorine (C-3) is expected to be significantly deshielded, appearing at a downfield chemical shift. Similarly, the carbon atom attached to the amino group (C-8) will also experience a characteristic shift. Quaternary carbons (those not bonded to any hydrogen) will typically show weaker signals compared to protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects on the isoquinoline ring system. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | ~8.5 - 9.0 (singlet) | - |

| C-1 | - | ~145 - 150 |

| C-3 | - | ~150 - 155 |

| H-4 | ~7.5 - 8.0 (singlet) | - |

| C-4 | - | ~115 - 120 |

| H-5 | ~7.2 - 7.7 (doublet) | - |

| C-5 | - | ~125 - 130 |

| H-6 | ~7.0 - 7.5 (triplet) | - |

| C-6 | - | ~120 - 125 |

| H-7 | ~6.8 - 7.3 (doublet) | - |

| C-7 | - | ~110 - 115 |

| C-8 | - | ~140 - 145 |

| 8-NH₂ | ~4.0 - 6.0 (broad singlet) | - |

| C-4a | - | ~130 - 135 |

| C-8a | - | ~125 - 130 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. chemicalbook.com For this compound, COSY would reveal correlations between the vicinal protons on the benzene (B151609) ring portion of the isoquinoline core (e.g., between H-5 and H-6, and between H-6 and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sigmaaldrich.comicr.ac.uk HSQC is invaluable for assigning the carbon signals corresponding to each protonated carbon in the molecule. Cross-peaks would be observed between H-1 and C-1, H-4 and C-4, H-5 and C-5, H-6 and C-6, and H-7 and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. nih.gov In this compound, NOESY could reveal through-space interactions between, for example, H-1 and the protons of the amino group at position 8, which would help to define the preferred orientation of the amino group relative to the heterocyclic ring.

Dynamic NMR for Conformational Analysis and Prototropic Equilibria

Dynamic NMR (DNMR) is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. core.ac.ukresearchgate.net

For this compound, DNMR could be employed to investigate the rotational barrier around the C-8—N bond of the amino group. At low temperatures, the rotation might be slow enough to observe distinct signals for the two amino protons if they are in different chemical environments. As the temperature is increased, these signals would broaden and eventually coalesce into a single broad peak, allowing for the calculation of the activation energy for this rotation.

Furthermore, substituted amino-N-heterocycles can exist in equilibrium between different tautomeric forms (amino and imino). smolecule.com While the amino form of this compound is expected to be predominant, DNMR could be used to detect the presence of any minor tautomers and to study the kinetics of the prototropic exchange between them.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to show several characteristic absorption bands. epo.org

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch.

Aromatic C-H Stretching: These vibrations usually appear as a group of weak to medium bands just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the isoquinoline ring are expected in the 1450-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amino group typically gives rise to a medium to strong band in the 1580-1650 cm⁻¹ range. epo.org

C-N Stretching: The aromatic C-N stretching vibration is expected to appear in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the aromatic system.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While polar functional groups often give strong IR signals, non-polar and symmetric vibrations tend to produce strong Raman signals.

The Raman spectrum of this compound would also show characteristic bands for the various functional groups. The symmetric vibrations of the aromatic ring system are often prominent in the Raman spectrum. The C-Cl stretch may also be observable. A comparative analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Table 2: Predicted Vibrational Frequencies for this compound (Note: These are predicted frequency ranges based on characteristic group frequencies. Actual experimental values may vary.)

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 (multiple weak bands) | Strong |

| Aromatic C=C and C=N Stretch | 1450 - 1650 (multiple bands) | Strong (multiple bands) |

| N-H Bend (Scissoring) | 1580 - 1650 (medium-strong) | Weak to medium |

| Aromatic C-N Stretch | 1250 - 1350 (medium) | Medium |

| C-Cl Stretch | 600 - 800 (medium) | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). mdpi.com This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, HRMS is used to confirm its molecular formula, C₉H₇ClN₂. The technique can differentiate the target molecule from isomers or impurities by detecting minute mass differences. The process involves ionizing the sample, often using electrospray ionization (ESI), and measuring the exact mass of the resulting molecular ion, typically the protonated species [M+H]⁺. rsc.org The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula.

Table 1: Theoretical HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₉H₇ClN₂ |

| Monoisotopic Mass | 178.030 g/mol |

| Theoretical Exact Mass [M+H]⁺ | 179.03740 u |

| Isotopic Pattern | Presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, resulting in [M+H]⁺ and [M+2+H]⁺ peaks separated by ~2 Da. |

This table presents theoretical values. Experimental data would be obtained from an HRMS instrument like a TOF or Orbitrap mass spectrometer. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. researchgate.net When a molecule absorbs light, an electron is promoted from a lower-energy ground state orbital to a higher-energy excited state orbital. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. ubbcluj.ro

The structure of this compound contains several chromophores: the conjugated isoquinoline ring system, the amino group (-NH₂), and the chlorine substituent. The UV-Vis spectrum is expected to be dominated by electronic transitions involving the π-electrons of the aromatic system and the non-bonding (n) electrons of the nitrogen atoms.

The primary transitions observed would be:

π → π* (pi to pi-star) transitions: These are high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated isoquinoline ring. libretexts.orguzh.ch The extensive conjugation in the bicyclic system typically results in absorption bands in the 200-400 nm range.

n → π* (n to pi-star) transitions: These lower-energy transitions involve the promotion of non-bonding electrons from the nitrogen of the amino group to an antibonding π* orbital of the aromatic ring. uzh.ch These transitions are generally weaker in intensity than π → π* transitions. upi.edu

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength (λmax) Range |

| π → π | Bonding π to Antibonding π | Isoquinoline aromatic system | ~220-350 nm |

| n → π | Non-bonding (N) to Antibonding π | Amino group & Ring Nitrogen | >300 nm (often overlapping with π → π* bands) |

Note: The exact λmax and molar absorptivity (ε) values are dependent on the solvent used due to solvent-solute interactions that can stabilize or destabilize the electronic orbitals. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Analysis

For this compound, a single-crystal XRD analysis would provide unambiguous proof of its structure, including the connectivity of atoms and the relative positions of the chlorine and amine substituents on the isoquinoline core. In the absence of suitable single crystals, powder XRD can be used, often guided by computational modeling, to gain structural information. rsc.org The analysis yields fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions, which describe the symmetry and repeating unit of the crystal. While specific experimental data for this compound is not publicly available, a typical analysis would yield the parameters shown in the table below.

Table 3: Illustrative Crystal Structure Data from XRD

| Parameter | Description | Example Data |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). nih.gov | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 10.2 Å, c = 9.8 Åα = 90°, β = 105°, γ = 90° |

| Z Value | The number of molecules per unit cell. | 4 |

| Key Structural Features | Details on intermolecular interactions like hydrogen bonding involving the amine group. | Potential N-H···N hydrogen bonding between molecules. |

This table is illustrative of the data obtained from an XRD experiment. The actual values would need to be determined from experimental analysis of crystalline this compound.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS for purity and identification)

Hyphenated techniques combine a separation method with a detection method, offering enhanced analytical power. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for confirming identity and assessing purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is the preferred method for the analysis of this compound. It separates the compound from impurities using high-performance liquid chromatography (HPLC) and subsequently confirms its identity and mass using mass spectrometry. chromatographyonline.com This technique is ideal for non-volatile and thermally sensitive compounds. The retention time from the LC provides one layer of identification, while the mass spectrum provides definitive confirmation. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for volatile compounds. However, primary amines like this compound can exhibit poor chromatographic behavior due to their polarity and tendency to interact with the GC column. iu.edu To overcome this, derivatization is often employed, where the active hydrogen on the amine group is replaced with a less polar group (e.g., a silyl (B83357) or acyl group). This process increases volatility and improves peak shape, allowing for reliable separation and identification. nih.gov

Table 4: Comparison of Hyphenated Techniques for Analysis

| Technique | Principle | Application for this compound | Advantages | Considerations |

| LC-MS | Separates compounds in a liquid mobile phase followed by MS detection. | Purity assessment, identification of byproducts, reaction monitoring. | High applicability, no derivatization needed, suitable for non-volatile compounds. | Solvent choice is critical for good ionization and separation. chromatographyonline.com |

| GC-MS | Separates volatile compounds in a gaseous mobile phase followed by MS detection. | Identification, analysis of volatile impurities. | High-resolution separation, extensive spectral libraries for identification. | Requires the compound to be volatile and thermally stable; derivatization of the amine group is likely necessary. iu.edunih.gov |

Computational and Theoretical Chemistry Studies of 3 Chloroisoquinolin 8 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular properties. For substituted isoquinolines, these calculations help in understanding how different functional groups influence the electron distribution and reactivity of the entire molecule.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. scribd.comresearchgate.net The process begins with geometry optimization, where the molecule's lowest energy conformation is determined by calculating forces on the atoms and adjusting their positions until a stable structure is found. arxiv.org This optimized geometry is the basis for all subsequent property calculations. DFT methods, such as the widely used B3LYP functional, are paired with a basis set (e.g., 6-311++G(d,p)) to describe the atomic orbitals. researchgate.netmdpi.comnsf.gov This combination allows for the reliable prediction of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.net

For complex molecules, the choice of functional and basis set is critical for obtaining accurate results. nsf.gov The geometry optimization process iteratively solves the Kohn-Sham equations to find a self-consistent field (SCF) solution, which represents the minimum energy structure on the potential energy surface. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comvjol.info.vn Conversely, a small gap indicates that the molecule is more polarizable and reactive. irjweb.com In molecules like substituted chlorodiazines and pyridines, the correct identification of which orbital (e.g., LUMO or LUMO+1) is involved in a reaction is critical for accurately correlating structure with reactivity. wuxibiology.com

Table 1: Hypothetical Frontier Orbital Data for 3-Chloroisoquinolin-8-amine

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.45 | Indicates chemical reactivity and kinetic stability. irjweb.com |

Note: The values in this table are illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific DFT calculations for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. wolfram.com

Regions with a negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like nitrogen or oxygen. uni-muenchen.demdpi.com Regions with a positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. researchgate.net Green or yellow areas represent neutral or weakly interacting regions. wolfram.com For this compound, the nitrogen atom of the isoquinoline (B145761) ring and the exocyclic amine group would be expected to be electron-rich (red/yellow), while the hydrogen atoms of the amine group and areas near the electron-withdrawing chlorine atom might show a more positive potential (blue). researchgate.net

Computational methods can accurately predict various spectroscopic parameters, which aids in the characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov These theoretical calculations provide valuable support for the assignment of experimental NMR spectra. rsc.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. nih.gov These calculations can help explain the origin of electronic transitions, such as π→π* or n→π* transitions, within the molecule. spectroscopyonline.com

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Related Compound (4-chloro-8-methoxyquinoline-2(1H)-one)

| Parameter | Experimental Value | Calculated Value (DFT) |

| ¹H NMR (ppm) | ||

| H-3 | 6.45 | 6.57 |

| ¹³C NMR (ppm) | ||

| C-2 (C=O) | 163.4 | 161.9 |

| C-4 (C-Cl) | 145.2 | 143.1 |

| IR (cm⁻¹) | ||

| N-H stretch | 3421 | 3445 |

| C=O stretch | 1658 | 1686 |

Source: Data adapted from a study on a similar quinoline (B57606) derivative to illustrate the typical agreement between experimental and calculated values. researchgate.net

While DFT is prevalent, other computational methods offer a means for comparative analysis.

Ab Initio Methods: These methods, like Hartree-Fock (HF), calculate solutions to the Schrödinger equation from "first principles" without using empirical parameters. libretexts.org They are generally more computationally demanding than DFT. Comparing DFT results with ab initio calculations can provide a more robust understanding of a molecule's electronic structure. scribd.comresearchgate.net

Semi-Empirical Methods: These methods are derived from HF or DFT but introduce approximations and parameters derived from experimental data to simplify calculations. rsc.orgnih.gov This makes them significantly faster, allowing for the study of very large systems or extensive conformational sampling. hi.is While less accurate than ab initio or DFT methods, they are useful for preliminary analyses or for systems where higher-level theories are computationally prohibitive. scribd.comrsc.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Electrostatic Potential Surface and Charge Distribution

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling chemical reaction mechanisms. ethz.ch This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. numberanalytics.com A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. numberanalytics.com

For a molecule like this compound, which can participate in various reactions (e.g., nucleophilic aromatic substitution at the C-Cl bond, or reactions involving the amine group), computational modeling can elucidate the most likely reaction pathways. researchgate.netnih.gov By calculating the energy of the transition state, chemists can determine the activation energy (energy barrier) for a proposed reaction step. A lower activation energy implies a faster reaction. These calculations can help explain reaction outcomes, such as regioselectivity and stereoselectivity, by comparing the energy barriers of different possible pathways. nih.gov

Energy Profiles of Synthetic Transformations

Understanding the energy landscape of a chemical reaction is fundamental to predicting its feasibility, rate, and outcome. Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of transition states and intermediates. The Gibbs free energy profile, which plots the change in free energy as reactants are converted to products, is a key output of these studies.

For a given synthetic transformation, such as those that could lead to this compound or its derivatives, Density Functional Theory (DFT) calculations are commonly employed to compute the energies of all species along the reaction coordinate. researchgate.netresearchgate.net For example, in a study on the copper-catalyzed synthesis of chiral allenes, DFT calculations were used to explore the mechanism and compute the free energy diagram of the most favorable pathway. researchgate.net These profiles reveal the energy barriers (activation energies) that must be overcome for the reaction to proceed, as well as the relative stability of any intermediates.

While specific energy profiles for the synthesis of this compound are not detailed in the surveyed literature, the general methodology would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and final products.

Transition State Searching: Identifying the highest energy point along the reaction pathway connecting reactants and products.

Intermediate Identification: Locating any local energy minima that represent stable intermediates formed during the reaction.

This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to favor the desired product formation. uio.no

Computational Elucidation of Catalytic Mechanisms

Many synthetic routes, particularly those for complex heterocyclic molecules, rely on catalysts. Computational chemistry is instrumental in unraveling the intricate step-by-step processes by which these catalysts operate. arxiv.org By modeling the interactions between the catalyst, substrates, and any additives, researchers can gain a detailed picture of the catalytic cycle. researchgate.net

The elucidation of a catalytic mechanism for a reaction involving this compound would typically involve DFT calculations to:

Characterize Catalyst-Substrate Complexes: Determine the structure and stability of the initial complex formed between the catalyst and the reactant.

Map the Catalytic Cycle: Calculate the energy profile for each step in the cycle, such as oxidative addition, migratory insertion, and reductive elimination in the case of transition metal catalysis. uio.no

Explain Selectivity: Understand why a particular regio- or stereoisomer is preferentially formed.

For instance, DFT studies on 1,3-dipolar cycloaddition reactions have been crucial in determining whether mechanisms are concerted or stepwise and in rationalizing the observed regioselectivity. nih.gov Similar computational approaches could clarify the mechanisms of reactions used to synthesize or functionalize this compound, providing a rational basis for catalyst design and improvement.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its charge distribution. libretexts.org MEP maps are typically color-coded:

Red/Yellow: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

The MEP map for this compound would be calculated using methods like DFT (e.g., at the B3LYP/6-311G(d,p) level) after optimizing the molecule's geometry. mdpi.comnih.gov Based on its structure, the key features of the MEP map can be predicted. The nitrogen atoms—both in the isoquinoline ring and the exocyclic amine group—are expected to have lone pairs of electrons, creating regions of negative electrostatic potential (red/yellow). These sites would be the primary points of interaction for electrophiles, such as protons in an acid-base reaction. Conversely, the hydrogen atoms of the amine group (N-H) would be electron-deficient and thus appear as regions of positive potential (blue), making them sites for nucleophilic interaction. The chlorine atom, being electronegative, would also influence the potential map, creating a negative region around itself.

This analysis helps in predicting how the molecule will interact with other reagents, solvents, or biological receptors. researchgate.net

Table 1: Predicted MEP Interaction Sites for this compound

| Molecular Region | Predicted Electrostatic Potential | Type of Interaction Favored |

|---|---|---|

| Amine Group (N atom) | Negative (Red/Yellow) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Isoquinoline Ring (N atom) | Negative (Red/Yellow) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Amine Group (H atoms) | Positive (Blue) | Nucleophilic Attack / Hydrogen Bond Donor |

| Aromatic Ring (C-H) | Slightly Positive | Weak Nucleophilic Interaction |

Prediction of Acidity and Basicity (pKa) Values